![molecular formula C22H33Cl3N6O2 B1458390 3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride CAS No. 1820706-32-8](/img/structure/B1458390.png)
3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride
説明
The compound “3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride” is a complex organic molecule. It contains a pyrazine group, which is a heterocyclic aromatic ring containing two nitrogen atoms, and an 8-azabicyclo[3.2.1]octane group, which is a bicyclic structure containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazine group would contribute to the aromaticity of the molecule, while the 8-azabicyclo[3.2.1]octane group would introduce a bicyclic structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For instance, the pyrazine group might undergo reactions typical of aromatic heterocycles, while the 8-azabicyclo[3.2.1]octane group might undergo reactions typical of amines and cyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the pyrazine group might contribute to its aromaticity and potentially its stability .科学的研究の応用
The 2-Azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .
In terms of application, this scaffold has been used in the total synthesis of several target molecules . The synthetic approaches to access this bicyclic architecture have been summarized . The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
Another study reported a highly efficient strategy for the construction of a bridged oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton through [3 + 2] IMCC (intramolecular [3 + 2] cross-cycloaddition) . The substituents and/or stereochemistries on C-4, C-6, C-7, and C-10 fully match those in the rhamnofolane, tigliane, and daphnane diterpenoids . Furthermore, ring-opening of the bridged oxa-[3.2.1]octane via C–O bond cleavage was also successfully achieved .
-
Pharmaceutical Research
- The 2-Azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential .
- This core has been applied as a key synthetic intermediate in several total syntheses .
- Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
-
Organic Chemistry
- The base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins afforded in high yields bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives bearing respectively three or five stereogenic centers .
- The course of the reaction is closely related to the reaction time and to the base involved in the reaction .
-
Antitubercular Drug Research
- Pyrazinamide, the first-line antitubercular drug, has been regarded the basic component of tuberculosis treatment for over sixty years .
- Researchers have investigated its effect on Mycobacterium tuberculosis for this long time, and as a result, new potential targets of pyrazinamide or its active form, pyrazinoic acid, have been found .
-
Pharmaceutical Research
- The 2-Azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential .
- This core has been applied as a key synthetic intermediate in several total syntheses .
- Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
-
Organic Chemistry
- The base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins afforded in high yields bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives bearing respectively three or five stereogenic centers .
- The course of the reaction is closely related to the reaction time and to the base involved in the reaction .
-
Antitubercular Drug Research
- Pyrazinamide, the first-line antitubercular drug, has been regarded the basic component of tuberculosis treatment for over sixty years .
- Researchers have investigated its effect on Mycobacterium tuberculosis for this long time, and as a result, new potential targets of pyrazinamide or its active form, pyrazinoic acid, have been found .
特性
IUPAC Name |
3-pyrazin-2-yloxy-8-azabicyclo[3.2.1]octane;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15N3O.3ClH/c2*1-2-9-6-10(5-8(1)14-9)15-11-7-12-3-4-13-11;;;/h2*3-4,7-10,14H,1-2,5-6H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQMSPLEAKNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=CN=C3.C1CC2CC(CC1N2)OC3=NC=CN=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
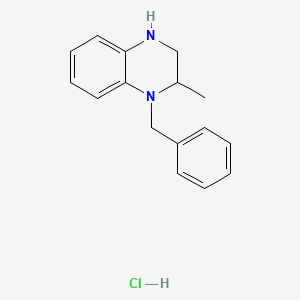
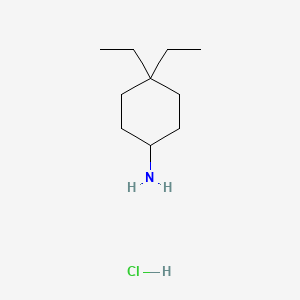
![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)
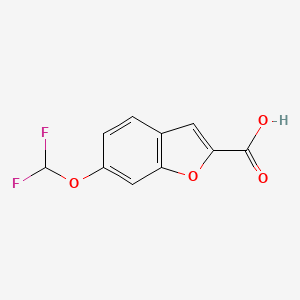
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1458320.png)
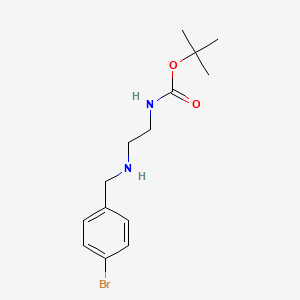
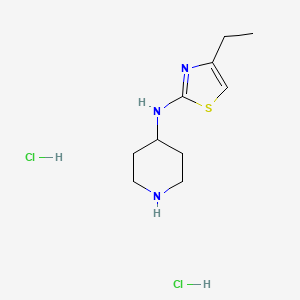
![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)
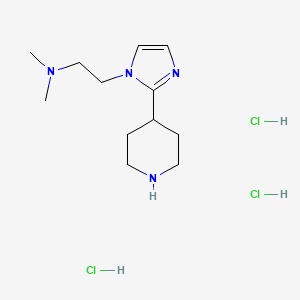
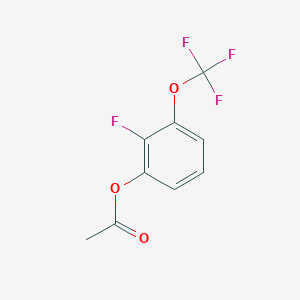

![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)